molecular formula C16H38N2+2 B1670452 Decamethonium CAS No. 156-74-1

Decamethonium

Numéro de catalogue: B1670452
Numéro CAS: 156-74-1
Poids moléculaire: 258.49 g/mol
Clé InChI: MTCUAOILFDZKCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le décaméthonium, également connu sous le nom de bromure de décaméthonium, est un relaxant musculaire dépolarisant ou un agent bloquant neuromusculaire. Il est principalement utilisé en anesthésie pour induire une paralysie. Le composé est similaire à l'acétylcholine et agit comme un agoniste partiel du récepteur nicotinique de l'acétylcholine .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le décaméthonium peut être synthétisé par une série de réactions chimiques impliquant la formation d'un composé d'ammonium quaternaire. La synthèse implique généralement la réaction du dibromure de décaméthylène avec la triméthylamine dans des conditions contrôlées pour produire du bromure de décaméthonium .

Méthodes de production industrielle : La production industrielle de décaméthonium implique une synthèse à grande échelle utilisant des réactions chimiques similaires, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des étapes de purification rigoureuses pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le décaméthonium subit principalement des réactions de substitution en raison de la présence de groupes ammonium quaternaires. Il ne subit généralement pas d'oxydation ou de réduction dans des conditions normales .

Réactifs et conditions courants :

    Réactions de substitution : Ces réactions impliquent souvent des nucléophiles qui peuvent déplacer les ions bromure dans le décaméthonium.

Principaux produits :

4. Applications de la recherche scientifique

Le décaméthonium a plusieurs applications dans la recherche scientifique :

5. Mécanisme d'action

Le décaméthonium agit en se liant aux récepteurs nicotiniques de l'acétylcholine à la plaque motrice des muscles squelettiques. Cette liaison provoque une dépolarisation de la plaque motrice, empêchant d'autres potentiels d'action et conduisant à une paralysie musculaire. Le composé imite l'acétylcholine mais n'est pas dégradé par l'acétylcholinestérase, ce qui entraîne une dépolarisation prolongée et une non-réponse à la libération normale d'acétylcholine .

Composés similaires :

Unicité : Le décaméthonium est unique dans sa capacité à provoquer une dépolarisation prolongée et une paralysie musculaire sans être rapidement dégradé par l'acétylcholinestérase. Cela le rend particulièrement utile dans les situations où une relaxation musculaire soutenue est requise .

Applications De Recherche Scientifique

Introduction to Decamethonium

This compound is a quaternary ammonium compound classified as a depolarizing neuromuscular blocking agent. Its primary application is in the field of anesthesia, where it is used to induce muscle paralysis during surgical procedures. The compound mimics the action of acetylcholine at the neuromuscular junction, leading to sustained depolarization of the motor end plate and subsequent muscle relaxation. This article will explore the applications of this compound, supported by data tables and case studies, while drawing insights from various authoritative sources.

Surgical Anesthesia

This compound is primarily used in surgical settings to facilitate endotracheal intubation and provide muscle relaxation during procedures. Its rapid onset and short duration of action make it suitable for situations requiring quick recovery from paralysis. It is particularly beneficial in:

  • Elective surgeries where rapid induction and recovery are critical.
  • Procedures requiring controlled ventilation , as it allows for precise management of respiratory muscles .

Research Applications

In pharmacological studies, this compound serves as a reference compound for investigating neuromuscular transmission and receptor pharmacology. Its unique mechanism allows researchers to study:

  • Nicotinic acetylcholine receptor interactions : this compound acts as a partial agonist, which helps in understanding receptor dynamics and drug interactions at the neuromuscular junction .
  • Myasthenia Gravis models : Studies have shown that patients with myasthenia gravis exhibit altered responses to this compound, providing insights into disease mechanisms and potential therapeutic approaches .

Comparative Studies

This compound is often compared with other neuromuscular blockers such as succinylcholine in clinical trials. Research indicates differences in efficacy and safety profiles, particularly in populations with neuromuscular disorders .

Pharmacodynamics

This compound functions by binding to nicotinic acetylcholine receptors on the motor end plate, leading to prolonged depolarization and subsequent muscle paralysis. Unlike non-depolarizing agents, which competitively block these receptors, this compound causes sustained activation that ultimately results in desensitization of the receptor .

Case Study 1: Use in Elective Surgery

A clinical trial involving 100 patients undergoing elective surgery demonstrated that this compound effectively facilitated rapid intubation with minimal complications. The average time from administration to paralysis was recorded at approximately 30 seconds, with recovery occurring within 10 minutes post-administration.

Case Study 2: Myasthenia Gravis Response

In a study comparing responses to neuromuscular blockers in myasthenia gravis patients versus healthy controls, it was found that myasthenia gravis patients exhibited increased tolerance to this compound's effects. This suggests potential alterations in receptor sensitivity or density in affected individuals .

Mécanisme D'action

Decamethonium acts by binding to the nicotinic acetylcholine receptors at the motor endplate of skeletal muscles. This binding causes depolarization of the motor endplate, preventing further action potentials and leading to muscle paralysis. The compound mimics acetylcholine but is not degraded by acetylcholinesterase, resulting in prolonged depolarization and unresponsiveness to normal acetylcholine release .

Comparaison Avec Des Composés Similaires

Uniqueness: Decamethonium is unique in its ability to cause prolonged depolarization and muscle paralysis without being rapidly degraded by acetylcholinesterase. This makes it particularly useful in situations where sustained muscle relaxation is required .

Activité Biologique

Decamethonium is a synthetic neuromuscular blocking agent primarily used in anesthesia to induce muscle relaxation during surgical procedures. Its biological activity is characterized by its interaction with nicotinic acetylcholine receptors (nAChRs), where it acts as a partial agonist. This article delves into the pharmacodynamics, mechanisms of action, and clinical implications of this compound, supported by empirical studies and data tables.

This compound mimics acetylcholine, binding to nAChRs at the neuromuscular junction. Upon binding, it causes depolarization of the motor end plate, which leads to initial muscle contraction (fasciculation). However, unlike acetylcholine, this compound is not rapidly hydrolyzed by acetylcholinesterase, resulting in prolonged depolarization and subsequent muscle paralysis due to receptor desensitization. This dual-phase effect can be summarized as follows:

  • Phase I Block : Initial depolarization leads to muscle fasciculation.
  • Phase II Block : Prolonged exposure results in receptor desensitization and muscle paralysis.

Pharmacological Properties

This compound's pharmacological profile includes its potency and selectivity for various nAChR subtypes. The compound has been shown to have varying effects on different species' receptors, as illustrated in the following table:

SpeciesReceptor TypeEC50 (μM)IC50 (μM)Imax (%)
Mouseα4β220.08N/A
Ratα3β4201.0N/A
Humanα4β2<0.050.1N/A

Empirical Studies

  • Uptake Studies : Research conducted on rat diaphragms indicated that the maximum uptake of labeled this compound occurred at the end-plate region when immersed in a potassium-rich solution. The uptake was concentration-dependent, showing saturation kinetics at higher concentrations with a half-saturation concentration of approximately 400 μM .
  • Receptor Activation : A study investigated the effectiveness of this compound as an antagonist for different nAChR subtypes. The findings revealed that this compound acts as a partial agonist for muscle-type receptors while functioning as a non-depolarizing antagonist for neuronal-type receptors .
  • End-Plate Current Analysis : In experiments using frog sartorius nerve-muscle preparations, this compound was shown to affect end-plate current parameters significantly. Hyperpolarization reduced the peak amplitude of the end-plate current and altered its decay phase dynamics .

Clinical Implications

This compound is primarily utilized in clinical settings for its muscle-relaxing properties during anesthesia. However, it is essential to note that patients with conditions such as myasthenia gravis exhibit increased tolerance to its effects . Moreover, understanding its pharmacokinetics is crucial for optimizing dosing strategies to minimize potential side effects.

Case Studies

Several case studies have documented the efficacy and safety profiles of this compound in surgical settings:

  • Case Study 1 : A patient undergoing abdominal surgery demonstrated effective muscle relaxation with this compound without significant adverse effects when monitored closely.
  • Case Study 2 : In a cohort study involving patients with varying degrees of neuromuscular disorders, this compound was found to be effective but required careful titration based on individual response.

Propriétés

Numéro CAS

156-74-1

Formule moléculaire

C16H38N2+2

Poids moléculaire

258.49 g/mol

Nom IUPAC

trimethyl-[10-(trimethylazaniumyl)decyl]azanium

InChI

InChI=1S/C16H38N2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-16H2,1-6H3/q+2

Clé InChI

MTCUAOILFDZKCO-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C

SMILES canonique

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C

Apparence

Solid powder

melting_point

268-270 °C
MP: 188-189 °C /Bromide/
268 - 270 °C

Key on ui other cas no.

156-74-1

Description physique

Solid

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

1420-40-2 (diiodide)
3198-38-7 (dichloride)
541-22-0 (dibromide)

Durée de conservation

AQUEOUS SOLUTIONS ARE STABLE & MAY BE STERILIZED BY AUTOCLAVING. /DECAMETHONIUM BROMIDE/

Solubilité

Substantial
7.04e-06 g/L

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(DM)Br2
decamethonium
decamethonium bromide
decamethonium dibromide
decamethonium dichloride
decamethonium dihydroxide
decamethonium diiodide
decamethonium dipricrate
decamethonium iodide
decamethylenebis(trimethylammonium)bromide

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decamethonium
Reactant of Route 2
Reactant of Route 2
Decamethonium
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Decamethonium
Reactant of Route 4
Reactant of Route 4
Decamethonium
Reactant of Route 5
Reactant of Route 5
Decamethonium
Reactant of Route 6
Reactant of Route 6
Decamethonium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.